rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea
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Overview
Description
rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea is a synthetic organic compound characterized by its unique structural configuration. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea typically involves the reaction of 1-methylurea with a suitable cyclohexyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the urea moiety can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparison with Similar Compounds
rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea can be compared with other similar compounds, such as:
This compound: This compound shares a similar structural framework but differs in the substitution pattern on the cyclohexyl ring.
This compound: Another closely related compound with variations in the stereochemistry of the cyclohexyl moiety.
The uniqueness of this compound lies in its specific stereochemical configuration, which imparts distinct physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
1-methyl-3-[(1R,2S)-2-methylcyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-3-4-6-8(7)11-9(12)10-2/h7-8H,3-6H2,1-2H3,(H2,10,11,12)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVKHLRMUDVHKR-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1NC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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